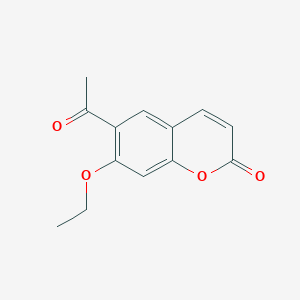

6-Acetyl-7-ethoxy-2H-chromen-2-one

説明

特性

分子式 |

C13H12O4 |

|---|---|

分子量 |

232.23 g/mol |

IUPAC名 |

6-acetyl-7-ethoxychromen-2-one |

InChI |

InChI=1S/C13H12O4/c1-3-16-12-7-11-9(4-5-13(15)17-11)6-10(12)8(2)14/h4-7H,3H2,1-2H3 |

InChIキー |

YPWNHEXIUIFWSP-UHFFFAOYSA-N |

正規SMILES |

CCOC1=C(C=C2C=CC(=O)OC2=C1)C(=O)C |

製品の起源 |

United States |

準備方法

Pechmann Condensation

The Pechmann reaction remains a cornerstone for synthesizing coumarin scaffolds. For 6-acetyl-7-ethoxy derivatives, a modified approach involves condensing resorcinol derivatives with β-keto esters under acidic conditions.

Procedure :

Resorcinol (5.5 g, 0.05 mol) is dissolved in dioxane, followed by dropwise addition of concentrated HSO (2 mL) at 25°C. Ethyl acetoacetate (7 mL) is introduced, and the mixture is heated to 60°C for 4 hours. The product precipitates upon cooling and is recrystallized from methanol, yielding 7-hydroxy-4-methylcoumarin (91%). Subsequent O-alkylation with ethyl bromide in acetone using KCO as a base affords 7-ethoxy-4-methylcoumarin, which undergoes Friedel-Crafts acetylation at the 6-position.

Key Data :

Direct O-Alkylation of 7-Hydroxycoumarins

Alkylation of 7-hydroxy-4-methylcoumarin with ethylating agents is a widely adopted strategy.

Procedure :

7-Hydroxy-4-methylcoumarin (656 mg, 3.73 mmol) is refluxed with ethyl bromide (520 mg, 4.29 mmol) in acetone (35 mL) using KCO (1.29 g, 9.33 mmol) as a base. After 6 hours, the mixture is concentrated, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 90:10). Acetylation at the 6-position is achieved using acetyl chloride in the presence of AlCl.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for multi-step syntheses.

Procedure :

A mixture of 7-hydroxy-4-methylcoumarin (1 mmol), ethyl bromide (1.2 mmol), and CsCO (1.2 mmol) in acetonitrile is irradiated at 100°C for 20 minutes. The intermediate is acetylated using acetic anhydride under microwave conditions (150°C, 10 minutes).

Key Data :

Smiles Rearrangement and Hydrolysis

A novel approach involves Smiles rearrangement of O-alkylated intermediates to introduce the acetyl group.

Procedure :

7-Hydroxycoumarin is alkylated with α-bromoacetamide derivatives in DMF using CsCO. The intermediate undergoes O→N Smiles rearrangement at 70°C for 24 hours, followed by acidic hydrolysis to yield 6-acetyl-7-ethoxycoumarin.

Key Data :

-

Mechanistic Insight : Rearrangement proceeds via a spirocyclic transition state, confirmed by H NMR monitoring.

Comparative Analysis of Methods

化学反応の分析

反応の種類: 6-アセチル-7-エトキシ-2H-クロメン-2-オンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するキノンまたはその他の酸化された誘導体に変換することができます。

還元: 還元反応は、カルボニル基をアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生み出す可能性がありますが、還元はアルコールを生み出す可能性があります。 置換反応は、さまざまな官能基を芳香環に導入することができます .

4. 科学研究における用途

6-アセチル-7-エトキシ-2H-クロメン-2-オンは、科学研究において幅広い用途があります。

化学: それは、より複雑なクマリン誘導体の合成における前駆体として使用されます。

生物学: この化合物は、抗菌、抗酸化、抗炎症作用を含む、その潜在的な生物活性を研究されています。

医学: がんや心血管疾患など、さまざまな疾患の治療剤としての可能性を探る研究が進行中です。

科学的研究の応用

Chemistry

6-Acetyl-7-ethoxy-2H-chromen-2-one serves as a precursor for synthesizing other coumarin derivatives. Its chemical structure is conducive to various modifications, allowing researchers to explore new compounds with enhanced properties.

Research indicates that this compound exhibits significant biological activities:

- Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals, which may contribute to its potential therapeutic effects against oxidative stress-related diseases.

- Anticancer Activity: Several studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, it has shown effectiveness against breast and prostate cancer cell lines by modulating cell cycle regulatory proteins.

Medicinal Applications

The medicinal potential of 6-Acetyl-7-ethoxy-2H-chromen-2-one includes:

- Anti-inflammatory Effects: Research suggests that the compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity: Preliminary studies have indicated that this compound possesses antimicrobial properties, effective against various bacterial strains.

Case Study 1: Anticancer Properties

A study investigated the effects of 6-Acetyl-7-ethoxy-2H-chromen-2-one on human breast cancer cell lines (BT-474 and MDA-MB-231). The results indicated a dose-dependent inhibition of cell proliferation, correlating with increased levels of cyclin-dependent kinase inhibitor p21 and downregulation of the p53 tumor suppressor gene.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| BT-474 | 15 | Induction of apoptosis |

| MDA-MB-231 | 12 | Modulation of cell cycle regulators |

Case Study 2: Antioxidant Activity

In vitro assays evaluated the antioxidant capacity of 6-Acetyl-7-ethoxy-2H-chromen-2-one using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

| Concentration (μM) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

作用機序

6-アセチル-7-エトキシ-2H-クロメン-2-オンの作用機序は、さまざまな分子標的や経路との相互作用を伴います。たとえば、その抗酸化活性は、フリーラジカルを捕捉し、酸化ストレスを抑制する能力に起因します。その抗菌特性に関しては、細菌細胞膜を破壊し、病原体の増殖を抑制することができます。 研究されている特定の生物活性によって、正確な分子標的と経路は異なる可能性があります .

類似化合物:

6-アセチル-7-ヒドロキシ-4-メチル-2H-クロメン-2-オン: この化合物は構造が似ていますが、エトキシ基の代わりにヒドロキシ基を持っています。これは、その化学反応性と生物活性を変化させる可能性があります.

7-ヒドロキシ-6-メトキシ-2H-クロメン-2-オン: メトキシ基を持つ別の類似化合物で、リポキシゲナーゼ阻害活性で知られています.

独自性: 6-アセチル-7-エトキシ-2H-クロメン-2-オンは、その特定の置換パターンによって独特であり、これは異なる化学的および生物学的特性を付与します。 そのエトキシ基は、その溶解性と生物学的標的との相互作用に影響を与える可能性があり、さまざまな用途に貴重な化合物となります .

結論として、6-アセチル-7-エトキシ-2H-クロメン-2-オンは、科学研究と産業用途で大きな可能性を秘めた汎用性の高い化合物です。その独特の構造と反応性は、さまざまな分野で貴重な研究対象となっています。

類似化合物との比較

Structural Analogs and Substituent Effects

6-Chloro-7-methoxy-2H-chromen-2-one (C₁₀H₇ClO₃)

- Substituents : Chloro (position 6), methoxy (position 7).

- Molecular Weight : 210.61 g/mol .

- Key Differences: The chloro and methoxy groups reduce electron density compared to the acetyl-ethoxy combination in the target compound.

8-Acetyl-7-hydroxy-2H-chromen-2-one (C₁₂H₁₀O₅)

- Substituents : Acetyl (position 8), hydroxy (position 7).

- Melting Point : 197–199°C .

- Key Differences : The hydroxy group at position 7 enables hydrogen bonding, increasing solubility in polar solvents compared to the ethoxy group in the target compound. The acetyl group at position 8 may alter steric interactions in biological targets compared to position 5.

6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one (C₁₁H₁₀O₄)

- Substituents : Hydroxy (position 6), methoxy (position 7), methyl (position 4).

- The hydroxy-methoxy combination mimics natural coumarins like scoparone, which exhibit antioxidant activity.

6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (C₁₁H₁₀ClO₃)

- Substituents : Chloro (position 6), hydroxy (position 7), dimethyl (positions 3 and 4).

- Molecular Weight : 224.64 g/mol .

Physicochemical Properties

*Estimated properties based on structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 6-Acetyl-7-ethoxy-2H-chromen-2-one?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Chromenone Formation : Start with a resorcinol derivative (e.g., 7-hydroxycoumarin) and introduce the ethoxy group via alkylation using ethyl bromide and a base (e.g., K₂CO₃) .

Acetylation : Introduce the acetyl group at the 6-position using acetyl chloride or acetic anhydride under Friedel-Crafts conditions (e.g., BF₃·Et₂O as a catalyst) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to isolate the product.

- Validation : Confirm structure via (e.g., acetyl proton at δ 2.5–2.7 ppm, ethoxy protons at δ 1.3–1.5 ppm) and mass spectrometry (expected molecular ion at m/z 246.22) .

Q. Which spectroscopic techniques are critical for characterizing 6-Acetyl-7-ethoxy-2H-chromen-2-one?

- Methodological Answer :

- : Identify substituent environments (e.g., acetyl, ethoxy, and aromatic protons). Compare shifts with analogous compounds (e.g., 7-ethoxycoumarin derivatives show aromatic protons at δ 6.1–7.8 ppm) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguous structures by obtaining single crystals (solvent: ethanol/water) and refining data with SHELXL (R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

Parameter Optimization : Ensure computational models (e.g., DFT/B3LYP/6-311+G(d,p)) account for solvent effects (e.g., chloroform) and tautomerism .

Cross-Validation : Compare experimental shifts with multiple computational methods (e.g., GIAO vs. CSGT). For example, acetyl proton shifts in similar chromenones show <0.3 ppm deviation when solvent is modeled .

Error Analysis : Statistically evaluate deviations (e.g., mean absolute error >0.5 ppm suggests structural misassignment) and re-examine synthesis/purity .

Q. What strategies are effective for refining crystal structures of 6-Acetyl-7-ethoxy-2H-chromen-2-one when twinning is present?

- Methodological Answer :

Twin Law Identification : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, a 180° rotation about the crystallographic axis is common in monoclinic systems .

Data Integration : Employ SAINT or SADABS to correct for overlapping reflections .

Validation : Check R-factor convergence (target: <0.05) and validate with PLATON’s ADDSYM to detect missed symmetry .

Q. How can reaction mechanisms involving 6-Acetyl-7-ethoxy-2H-chromen-2-one be elucidated?

- Methodological Answer :

Kinetic Studies : Monitor intermediates via HPLC or in situ FTIR (e.g., acetyl group hydrolysis under acidic conditions) .

Isotopic Labeling : Use -labeled acetyl groups to track substituent migration in rearrangement reactions .

Computational Modeling : Simulate transition states (e.g., Gaussian09) to identify energetically favorable pathways. For example, acetylation at the 6-position is favored due to resonance stabilization .

Data Contradiction and Analysis

Q. How should researchers address conflicting bioactivity data in different assay systems?

- Methodological Answer :

Assay Standardization : Use positive controls (e.g., quercetin for antioxidant assays) and normalize data to cell viability (MTT assay) .

Solubility Checks : Ensure consistent DMSO concentrations (<1% v/v) to avoid solvent interference .

Statistical Analysis : Apply ANOVA or t-tests to evaluate significance (p < 0.05). For example, discrepancies in IC₅₀ values >20% may indicate assay variability .

Q. What methods improve purity assessment when chromatographic data conflicts with melting point analysis?

- Methodological Answer :

Multi-Technique Cross-Check : Combine HPLC (C18 column, acetonitrile/water gradient) with DSC (melting onset within ±2°C of literature) .

Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., deacetylated derivatives at m/z 204.18) .

Recrystallization Optimization : Test solvent polarity (e.g., ethyl acetate vs. methanol) to enhance crystal lattice uniformity .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 246.22 g/mol | |

| X-ray R-factor | <0.05 (SHELXL-refined) | |

| Acetyl: δ 2.5–2.7; Ethoxy: δ 1.3–1.5 ppm | ||

| IR Stretches | C=O: 1700 cm⁻¹; C-O: 1250 cm⁻¹ |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。